2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires a detailed knowledge of organic chemistry and the specific reactants used .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
ChEMBL Database: A Keystone for Drug Discovery
ChEMBL is an open data database that houses binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This repository is a crucial resource for chemical biology and drug discovery research, providing data that are manually abstracted from primary literature and curated to enhance their utility across various research problems. The database facilitates access through a web interface, data downloads, and web services, making it a pivotal tool for researchers in identifying potential drug candidates and understanding their bioactivity profiles (Gaulton et al., 2011).
Expansion and Enhancement of ChEMBL
Over the years, ChEMBL has expanded significantly, incorporating bioactivity data from new sources such as neglected disease screenings and crop protection data. It has also seen improvements in features like the annotation of assays and targets using ontologies, inclusion of clinical candidates, and the addition of metabolic pathways for drugs. These enhancements have made ChEMBL an even more valuable resource for researchers looking to navigate the complex landscape of bioactive molecules and their targets (Gaulton et al., 2016).
Web Services and Accessibility
ChEMBL's web services have streamlined the process of accessing drug discovery data, providing researchers with extensive data from the underlying database and introducing new functionalities. This improvement has facilitated the development of applications and workflows pertinent to drug discovery and chemical biology, underscoring ChEMBL's role in supporting the accessibility and usability of bioactivity data (Davies et al., 2015).
Contribution to Crop Protection Research
Recognizing the applicability of its dataset beyond human health, ChEMBL has integrated an extensive set of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds. This expansion into crop protection research illustrates the versatility of the ChEMBL database in supporting a wide range of scientific inquiries, from drug discovery to agricultural research (Gaulton et al., 2015).
Direct Deposition and Data Quality
Efforts to enhance the quality and robustness of data capture in ChEMBL include the development of a new data deposition system. This system allows for the updating of datasets and the deposition of supplementary data, facilitating a more dynamic and comprehensive resource for researchers. The redesigned web interface offers improved search and filtering capabilities, further enhancing the user experience and the utility of ChEMBL as a research tool (Mendez et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-4-34-20-9-7-19(8-10-20)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)18-6-5-16(2)17(3)13-18/h5-14H,4,15H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJXWGPEWYKDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.